5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Drug metabolism CYP450 stability Cyclopropyl effect

SAR programs using N-4 alkyl triazole-3-thiols often encounter CYP450-mediated metabolic instability, confounding pharmacokinetic readouts. This 4-cyclopropyl analog eliminates the N-dealkylation soft spot, delivering a 3-10× predicted reduction in intrinsic clearance versus ethyl/isopropyl congeners. • Dual thiol-amine reactivity enables sequential, chemoselective conjugation without protecting groups-ideal for dual-payload chemical biology probes and focused library synthesis. • KARI-inhibitory chemotype (100% inhibition at 100 μg/mL for close analog) offers direct entry to herbicide lead generation targeting branched-chain amino acid biosynthesis. Supplied at ≥95% purity with full quality assurance; ships ambient from US/EU stock points.

Molecular Formula C6H10N4S
Molecular Weight 170.24 g/mol
Cat. No. B13258726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC6H10N4S
Molecular Weight170.24 g/mol
Structural Identifiers
SMILESC1CC1N2C(=NNC2=S)CN
InChIInChI=1S/C6H10N4S/c7-3-5-8-9-6(11)10(5)4-1-2-4/h4H,1-3,7H2,(H,9,11)
InChIKeyOUWXYTANRQTXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 1258826-68-4; free base MW 170.24 g/mol; hydrochloride CAS 1258639-59-6) is a heterocyclic building block belonging to the 4,5-disubstituted 1,2,4-triazole-3-thiol class. Its core scaffold combines a 4-cyclopropyl substituent—a privileged motif in medicinal chemistry due to inherent ring strain, conformational rigidity, and enhanced metabolic stability [1]—with a 5-aminomethyl group that enables hydrochloride salt formation for improved aqueous solubility and handling . The compound also bears a reactive 3-thiol group, providing a handle for S-alkylation, disulfide formation, or metal coordination. Commercially available at ≥95% purity from multiple suppliers, it is supplied primarily as a research intermediate for heterocyclic library synthesis and early-stage drug discovery programs targeting antimicrobial, enzyme-inhibitory, or agrochemical applications .

Cyclopropyl N-4 substituent supports metabolic stability research and CYP450 resistance studies
5-Aminomethyl group enables hydrochloride salt formation for aqueous solubility in biochemical assays
Dual 3-thiol and 5-amine handles permit orthogonal, protecting-group-free library synthesis

Why N-4 Alkyl or Aryl Analogs Cannot Substitute


The 4-cyclopropyl-5-aminomethyl substitution pattern in this compound creates a confluence of steric, electronic, and physicochemical properties that is absent from its closest commercially available analogs. Replacing the N-4 cyclopropyl group with ethyl, isopropyl, or phenyl alters both the conformational landscape of the triazole ring and its metabolic vulnerability—cyclopropyl groups resist CYP450-mediated oxidation at the α-position, whereas ethyl and isopropyl substituents are susceptible to ω-oxidation [1]. Simultaneously, the 5-aminomethyl group confers water-solubilizing capacity via salt formation that is not available with 5-H, 5-methyl, or 5-aryl congeners . The combined effect means that substitution of any single functionality can alter solubility, stability, or biological readout in ways that confound SAR interpretation. The quantitative evidence below substantiates why procurement decisions for structure-activity relationship programs, fragment-based screening, or focused library synthesis must treat this compound as a distinct chemical entity rather than an interchangeable member of the 1,2,4-triazole-3-thiol family [2].

N-4 Alkyl analogs (ethyl, isopropyl) Metabolic soft spots from CYP450 oxidation; cyclopropyl resistance profile may not transfer to ethyl or isopropyl congeners.
5-Unsubstituted or 5-methyl parent Lacks aminomethyl salt-forming center; aqueous solubility and formulation compatibility for biological assays may be substantially lower.
Single-handle 1,2,4-triazole-3-thiols Only one reactive site limits sequential diversification; orthogonal derivatization strategies not directly supported.

Quantitative Differentiation Against Closest Structural Analogs


Metabolic Stability Advantage of the N-4 Cyclopropyl Group

The cyclopropyl substituent at the N-4 position of 1,2,4-triazole-3-thiols introduces resistance to cytochrome P450-mediated oxidative metabolism that is absent in N-4 ethyl or N-4 isopropyl analogs. Cyclopropyl groups are known to block ω-oxidation at benzylic or α-amino positions by imposing conformational constraints and through the kinetic barrier associated with cyclopropane ring opening [1]. In generic drug discovery settings, cyclopropyl substitution has been demonstrated to reduce intrinsic clearance (CL_int) by 3- to 10-fold compared to ethyl congeners in human liver microsome assays [2]. The target compound therefore provides an inherent metabolic stability advantage over the directly available N-4 ethyl analog 5-(aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 1258826-77-5), for which oxidative N-dealkylation represents a prominent metabolic soft spot. For procurement in lead optimization programs where metabolic stability is a key endpoint, this distinction can directly influence compound progression decisions [3].

Metabolic stability
Class-level
Predicted 3–10× lower intrinsic clearance vs N-4 ethyl analog
Supports metabolic soft-spot blocking in lead optimization
No head-to-head data; verify in target series
Drug metabolism CYP450 stability Cyclopropyl effect Medicinal chemistry

Herbicidal KARI Enzyme Inhibition Activity

The 4-cyclopropyl-1,2,4-triazole scaffold has demonstrated potent inhibition of ketol-acid reductoisomerase (KARI), a validated herbicide target in the branched-chain amino acid biosynthesis pathway. A closely related 4-cyclopropyl-triazole derivative, 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole, exhibited 100% KARI inhibitory activity at 100 μg/mL in vitro [1]. The target compound, 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol, retains the identical cyclopropyl-triazole-thiol core and the reactive 3-thiol group amenable to S-derivatization, positioning it as a direct synthetic precursor to KARI inhibitor libraries. By contrast, the 4-unsubstituted analog 5-(aminomethyl)-4H-1,2,4-triazole-3-thiol lacks the cyclopropyl group that contributes to favorable hydrophobic packing in the KARI active site, potentially yielding weaker enzyme inhibition. For agrochemical discovery groups, the cyclopropyl-bearing scaffold offers a demonstrated potency anchor that non-cyclopropyl analogs cannot provide [2].

KARI inhibition
Class-level
Closely related 4-cyclopropyl-triazole achieves 100% inhibition at 100 μg/mL in vitro
Supports herbicide lead generation using cyclopropyl scaffold
Target compound is precursor; confirm after S-derivatization
Agrochemical discovery Ketol-acid reductoisomerase Herbicide lead Enzyme inhibition

Aqueous Solubility Enhancement via Hydrochloride Salt Formation

The 5-aminomethyl group of the target compound provides a basic amine center (pKa ~9–10 for primary alkylamines) that readily forms a hydrochloride salt (CAS 1258639-59-6), substantially enhancing aqueous solubility compared to neutral or thiol-only triazole analogs. This is a critical practical differentiator from the parent compound 4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 667437-96-9; MW 141.19 g/mol), which lacks the aminomethyl group and consequently cannot form a simple hydrochloride salt. The 4-cyclopropyl-4H-1,2,4-triazole-3-thiol is weakly acidic (thiol pKa ~8–10) and predominantly lipophilic, with predicted LogP values in the range of 1.0–1.5, giving it limited aqueous solubility at neutral pH . In contrast, the hydrochloride salt of the target compound is readily soluble in water and polar organic solvents such as DMSO, methanol, and ethanol at concentrations exceeding 10 mg/mL—a property documented across the broader class of aminomethyl-triazole hydrochlorides . For researchers requiring aqueous dosing, biochemical assay conditions, or formulation-compatible samples, this solubility differential is a decisive procurement criterion [1].

Aqueous solubility
Cross-study comparable
Estimated >10× solubility increase via hydrochloride salt vs parent thiol
Supports aqueous biochemical assay workflows
Exact solubility not published; verify with batch
Solubility Salt formation Formulation Biophysical properties

Conformational Rigidity and Binding-Site Complementarity

X-ray crystallographic studies of 4-cyclopropyl-1,2,4-triazole derivatives reveal that the cyclopropyl ring adopts a defined orthogonal orientation relative to the triazole plane, creating a conformationally restricted pharmacophore with a fixed projection angle [1]. This contrasts with N-4 ethyl or N-4 isopropyl substituents, which possess rotatable bonds and can sample multiple low-energy conformations in solution. In the context of target binding, the cyclopropyl group's rigid orientation can translate into distinct—and in favorable cases, more potent—binding poses compared to flexible alkyl chains [2]. For the target compound, the 4-cyclopropyl group is predicted to impose a dihedral angle of approximately 55–65° between the cyclopropane ring plane and the triazole ring plane, based on the crystal structure of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole [1]. This conformational constraint can be exploited in structure-based drug design to achieve selectivity profiles that are inaccessible to the N-4 ethyl analog 5-(aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, whose ethyl group can freely rotate. Procurement of the cyclopropyl analog therefore enables exploration of a distinct conformational space within the same chemotype [3].

Conformational rigidity
Class-level
Predicted single dominant conformer vs >3 rotamers for ethyl analog
Reduces entropic penalty in binding; supports fragment-based design
Inferred from crystal structure of close analog
Conformational analysis Structure-based design Binding pose Selectivity

Dual Derivatization Handles Enable Orthogonal Functionalization

The target compound possesses two chemically orthogonal reactive handles: a nucleophilic 3-thiol group and a primary 5-aminomethyl amine. This dual functionality permits sequential, chemoselective derivatization strategies (e.g., S-alkylation under mildly basic conditions followed by amide coupling or reductive amination at the amine) without the need for protecting group manipulations [1]. In contrast, the comparator 4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 667437-96-9) offers only the thiol handle, limiting derivatization to a single point of diversity. Similarly, 5-(aminomethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol provides the same two handles but with the metabolically labile ethyl substituent at N-4. For library synthesis applications, the target compound enables the generation of structurally diverse S,N-disubstituted triazole libraries with a metabolically stable N-4 cyclopropyl anchor . Solid-supported synthesis strategies for 3-thio-1,2,4-triazoles have demonstrated the feasibility of combinatorial approaches using thiol handles as the primary resin attachment point, leaving the amine free for subsequent diversification [2].

Derivatization handles
Supporting evidence
Two orthogonal reactive sites: 3-thiol + 5-aminomethyl
Enables sequential, protecting-group-free library synthesis
Reactivity based on functional group analysis
Chemical biology Bioconjugation Library synthesis Orthogonal reactivity

Antimicrobial Activity Potential of the Triazole-3-thiol Scaffold

The 1,2,4-triazole-3-thiol scaffold is a recognized pharmacophore for antibacterial activity, with multiple literature reports demonstrating MIC values in the sub-micromolar range against drug-resistant Gram-positive pathogens when appropriately substituted [1]. A systematic SAR analysis of N-4 substituent effects on antibacterial activity of aminomethyl/hydroxymethyl triazole-3-thione derivatives demonstrated that the identity of the N-4 substituent significantly modulates potency—introduction of a chlorine atom on the N-4 phenyl ring improved activity to levels equipotent with ampicillin against Bacillus cereus ATCC 10876 [2]. The 4-cyclopropyl substituent in the target compound occupies an intermediate steric and electronic space between small alkyl groups (methyl, ethyl) and bulkier aryl groups, potentially striking a balance between target engagement and physicochemical properties. While direct MIC data for the target compound are not available in open literature, the structural determinants established in [1] and [2] predict that the cyclopropyl-aminomethyl combination would yield a distinctive antibacterial profile compared to N-4 phenyl or N-4 ethyl analogs. Specifically, 1,2,4-triazole ofloxacin hybrids with optimized N-4 substitution achieve MIC values of 0.25–1 μg/mL against MRSA, demonstrating the sensitivity of this scaffold to N-4 substituent tuning [3].

Antimicrobial potential
Class-level
Class-level MIC range 0.25–1 μg/mL reported for optimized triazole derivatives
Provides entry point for antimicrobial SAR exploration
No direct MIC; verify after S-derivatization
Antimicrobial resistance MRSA Gram-positive bacteria Structure-activity relationship

Procurement-Driven Application Scenarios


Lead Optimization Requiring Metabolic Stability

In antibacterial or antifungal lead optimization programs, the cyclopropyl N-4 substituent on the triazole-3-thiol scaffold directly addresses the metabolic liability associated with N-4 ethyl or isopropyl analogs. The 3–10× predicted reduction in intrinsic clearance, supported by class-level cyclopropyl metabolic stability data [1], makes this compound the preferred building block for generating lead series with improved pharmacokinetic profiles. Procurement is warranted when in vitro microsomal stability is a key progression criterion, as the cyclopropyl group eliminates the CYP450-mediated N-dealkylation pathway that constitutes the primary metabolic soft spot in N-ethyl analogs [2].

Synthesis of KARI-Targeting Herbicide Candidates

The validated KARI inhibitory activity of 4-cyclopropyl-triazole derivatives (100% inhibition at 100 μg/mL for a closely related compound [1]) positions the target compound as a strategic building block for agrochemical lead generation. The 3-thiol group enables S-functionalization to introduce substituted benzyl, heteroaryl, or alkyl groups, while the 5-aminomethyl handle permits further diversification. For herbicide discovery groups targeting the branched-chain amino acid biosynthesis pathway, this scaffold offers a direct entry point to a chemotype with demonstrated enzyme-level activity that is contingent upon the 4-cyclopropyl substituent [3].

Bioconjugation Requiring Orthogonal Derivatization

In chemical biology applications where a triazole scaffold must be decorated with two distinct functional payloads (e.g., a fluorescent reporter and an affinity tag), the dual thiol-amine reactivity of the target compound enables sequential, chemoselective conjugation without protecting group manipulations. The hydrochloride salt form (CAS 1258639-59-6) provides the aqueous solubility necessary for bioconjugation reactions in buffered systems [1]. This dual-handle architecture is unavailable in the 4-cyclopropyl-4H-1,2,4-triazole-3-thiol parent compound (CAS 667437-96-9), which lacks the amine functionality, making the target compound the only commercially viable choice for dual-labeling applications within this chemotype [2].

Fragment-Based Screening with Conformationally Constrained Heterocycles

The target compound is a member of the 4-cyclopropyl-5-substituted-1,2,4-triazole-3-thiol family, which provides a rigid, three-dimensional scaffold suitable for fragment-based drug discovery (FBDD). The cyclopropyl group constrains the N-4 substituent to a single dominant conformation [1], reducing the entropic penalty upon target binding relative to flexible-chain analogs. This property, combined with its favorable molecular weight (170.24 g/mol; well within fragment range) and multiple hydrogen-bonding vectors (thiol, amine, triazole nitrogens), makes it a strong candidate for fragment library inclusion in programs targeting enzymes with deep, hydrophobic binding pockets [3]. Procurement of this compound rather than the N-4 ethyl analog directly supports the principle of 'fragment rigidity' as a design criterion in FBDD campaigns.

Application
Selection Property
Validation Focus
Lead optimization: metabolic stability
Cyclopropyl metabolic stability profile
Verify intrinsic clearance in target series
Herbicide candidate synthesis
KARI-inhibitory chemotype with 4-cyclopropyl anchor
Confirm KARI inhibition after S-derivatization
Bioconjugation & dual labeling
Dual thiol-amine orthogonal reactivity
Assess conjugation efficiency in buffered systems
Fragment-based screening
Conformationally rigid cyclopropyl scaffold
Evaluate binding entropy vs flexible-chain analogs
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